

An In-depth Technical Guide to Chlorpyrifos-methyl (C₁₂H₁₄Cl₃O₃PS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Akton

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Introduction

Chlorpyrifos-methyl, with the molecular formula C₁₂H₁₄Cl₃O₃PS, is an organophosphate insecticide, acaricide, and miticide. It is utilized to control a variety of insect pests on a range of agricultural crops and is also used for treating stored cereal grains and warehouses.^[1] As an organophosphorus compound, its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in insects.^[1] This technical guide provides a comprehensive overview of Chlorpyrifos-methyl, including its physicochemical properties, mechanism of action, toxicological data, and analytical methodologies, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorpyrifos-methyl is presented in the table below. This data is essential for understanding its environmental fate, designing analytical methods, and developing formulations.

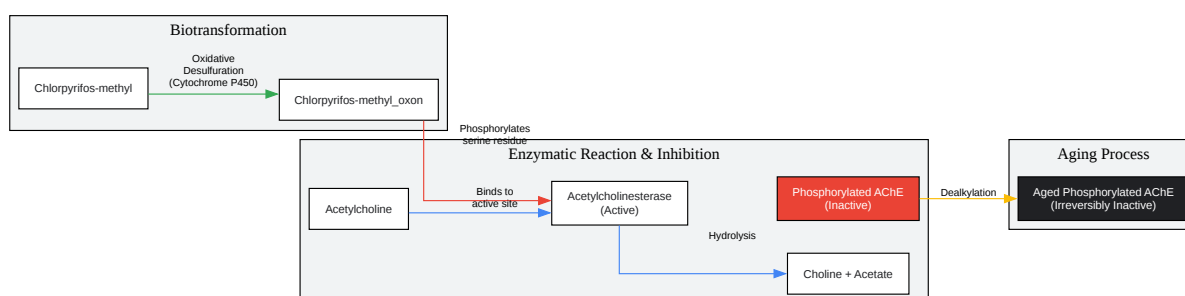
| Property | Value | Reference |
|---|--|-----------|
| Molecular Formula | C12H14Cl3O3PS | |
| Molecular Weight | 322.5 g/mol | PubChem |
| CAS Number | 5598-13-0 | |
| Appearance | White to pale yellow solid with a slight mercaptan odor. | PubChem |
| Melting Point | 45.5-46.5 °C | |
| Boiling Point | Decomposes before boiling | |
| Vapor Pressure | 1.87 x 10 ⁻⁵ mmHg at 25 °C | |
| Water Solubility | 4 mg/L at 25 °C | PubChem |
| Solubility in Organic Solvents (g/100g at 20°C) | Acetone: >400, Methanol: 190, Hexane: 120 | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 4.3 | PubChem |
| Henry's Law Constant | 2.4 x 10 ⁻⁶ atm-m ³ /mol | |

Mechanism of Action: Acetylcholinesterase Inhibition

Chlorpyrifos-methyl itself is a weak inhibitor of acetylcholinesterase. Its toxicity is primarily due to its in vivo biotransformation to Chlorpyrifos-methyl oxon. This metabolic activation involves the oxidative desulfuration of the P=S bond to a P=O bond, a reaction often mediated by cytochrome P450 enzymes.[2] The oxon analog is a potent inhibitor of acetylcholinesterase.

The inhibition of acetylcholinesterase occurs through the phosphorylation of the serine hydroxyl group within the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The inactivation of acetylcholinesterase leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[3]

Over time, the phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the methyl groups attached to the phosphorus atom, further strengthening the bond between the inhibitor and the enzyme and making reactivation by oxime reactivators, such as pralidoxime, impossible.[4][5]



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Caption: Mechanism of Acetylcholinesterase Inhibition by Chlorpyrifos-methyl.

Toxicological Profile

The acute toxicity of Chlorpyrifos-methyl varies across different species and routes of exposure. A summary of key toxicological data is provided in the table below.

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |
|--|---------------|---------------|------------------|-----------|
| Rat | Oral | LD50 | 2814 | [1] |
| Rat | Dermal | LD50 | >2000 | [1] |
| Rat | Inhalation | LC50 | >0.67 mg/L (4h) | [1] |
| Mouse | Oral | LD50 | 1828 | [6] |
| Rabbit | Dermal | LD50 | >2000 | |
| NOAEL (No-Observed-Adverse-Effect Level) | | | | |
| Rat (Chronic) | Oral | 0.1 mg/kg/day | [7] | |
| ADI (Acceptable Daily Intake) | | | | |
| Human | 0.01 mg/kg bw | | | |

Experimental Protocols

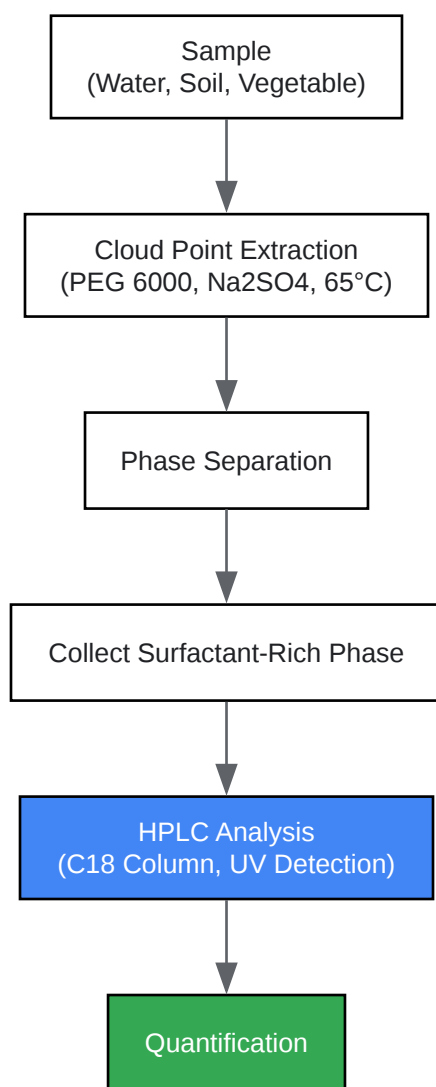
Analytical Methods for Quantification

The determination of Chlorpyrifos-methyl residues in various matrices is crucial for environmental monitoring and food safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

This protocol outlines a method using cloud point extraction followed by HPLC for the simultaneous quantification of Chlorpyrifos and Chlorpyrifos-methyl.[8]

- Extraction (Cloud Point Extraction):
 - Prepare a 6% (w/v) solution of PEG 6000 and a 3% (w/v) solution of Na₂SO₄.

- Mix the sample (water, soil extract, or vegetable extract) with the PEG 6000 and Na₂SO₄ solutions.
- Equilibrate the mixture at 65°C for 65 minutes to induce phase separation.
- Collect the surfactant-rich phase containing the extracted pesticides.
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water is typically used. A starting composition of 60:40 (acetonitrile:water) with a gradient to 85:15 over 10 minutes can be effective.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 230 nm.
 - Injection Volume: 20 µL.



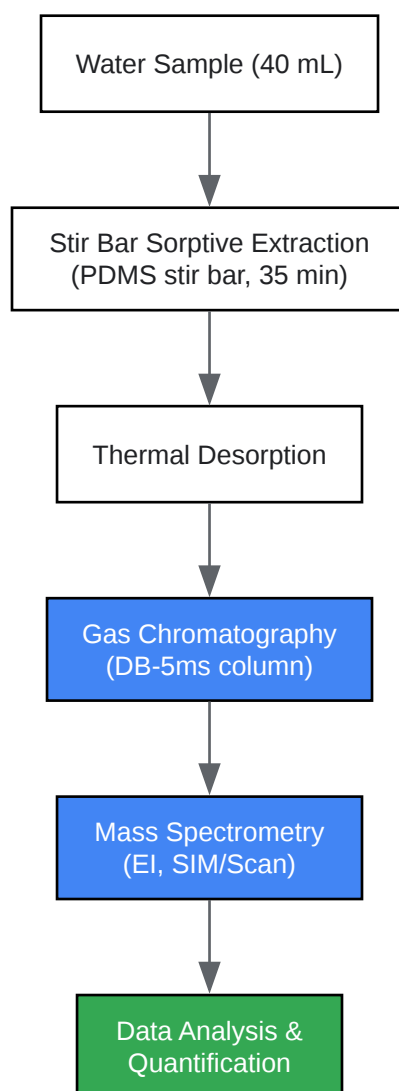
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Caption: Workflow for HPLC analysis of Chlorpyrifos-methyl.

This protocol provides a general outline for the analysis of Chlorpyrifos-methyl in water samples using stir bar sorptive extraction (SBSE) followed by thermal desorption GC-MS.[9]

- Sample Preparation (SBSE):
 - Place a 40 mL water sample in a 50 mL centrifuge tube.
 - Add an appropriate internal standard (e.g., Triphenyl phosphate).
 - Add a polydimethylsiloxane (PDMS) coated stir bar.

- Stir at 1500 rpm for 35 minutes at room temperature.
- Remove the stir bar, rinse with Milli-Q water, and dry with a lint-free tissue.
- Place the stir bar in a thermal desorption tube.
- GC-MS Conditions:
 - GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 μ m).
 - Inlet: Thermal Separation Probe (TSP) for thermal desorption.
 - Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MSD Conditions:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan mode. For SIM, monitor characteristic ions of Chlorpyrifos-methyl (e.g., m/z 286, 125, 93).



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Caption: Workflow for GC-MS analysis of Chlorpyrifos-methyl in water.

Conclusion

This technical guide provides a detailed overview of Chlorpyrifos-methyl for researchers, scientists, and drug development professionals. The information on its physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies serves as a valuable resource for further investigation and development. The provided experimental outlines can be adapted and optimized for specific research needs. As with any chemical substance, appropriate safety precautions should be taken when handling Chlorpyrifos-methyl in a laboratory setting.

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